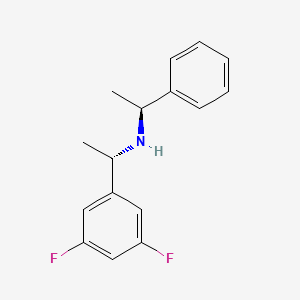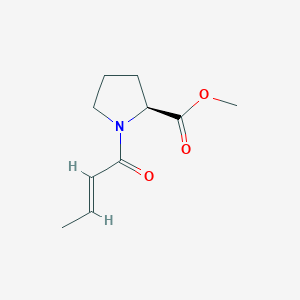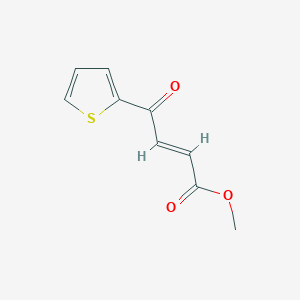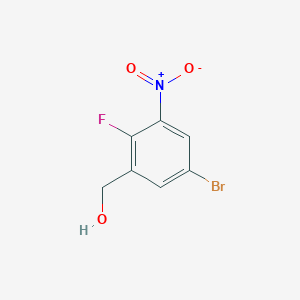
(5-Bromo-2-fluoro-3-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluoro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrFNO3. It is a derivative of benzene, substituted with bromine, fluorine, and nitro groups, along with a methanol group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-5-bromotoluene to introduce the nitro group, followed by oxidation to convert the methyl group to a carboxylic acid. The final step involves reduction to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (5-Bromo-2-fluoro-3-nitrophenyl)carboxylic acid.
Reduction: (5-Bromo-2-fluoro-3-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-nitrophenyl)methanol involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) affects its reactivity and binding affinity to enzymes and receptors. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
(5-Bromo-2-fluoro-3-methylphenyl)methanol: Similar structure but with a methyl group instead of a nitro group.
(5-Bromo-2-fluoro-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness: (5-Bromo-2-fluoro-3-nitrophenyl)methanol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with a nitro group, makes it a versatile intermediate for various chemical transformations.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3H2 |
InChI Key |
TWECYOWPTVNVOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



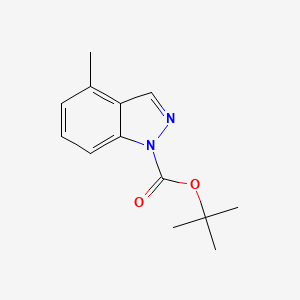
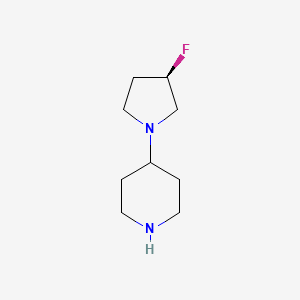
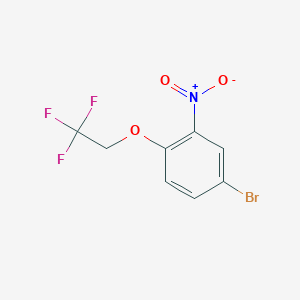

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,4R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12846834.png)
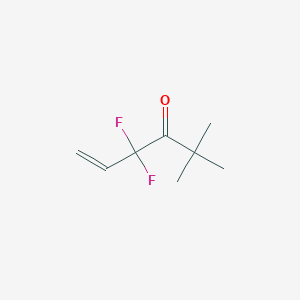
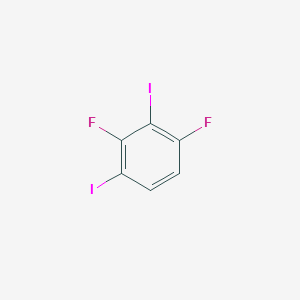
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)
